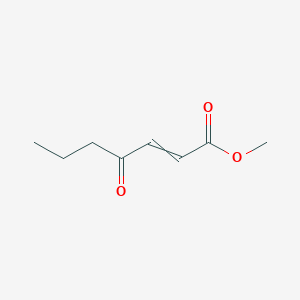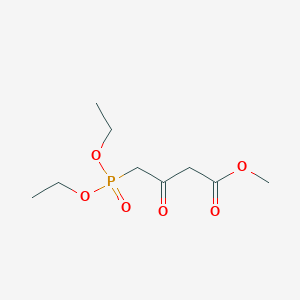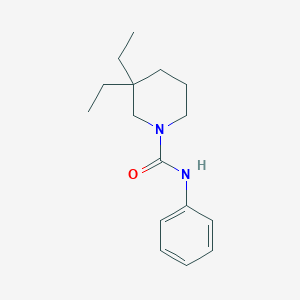![molecular formula C19H36O4 B14325437 6-[(Oxan-2-yl)oxy]hexyl octanoate CAS No. 106262-54-8](/img/structure/B14325437.png)
6-[(Oxan-2-yl)oxy]hexyl octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(Oxan-2-yl)oxy]hexyl octanoate is an ester compound, characterized by the presence of an ester functional group. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is formed from octanoic acid and a hexyl group substituted with an oxan-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Oxan-2-yl)oxy]hexyl octanoate typically involves the esterification reaction between octanoic acid and 6-[(Oxan-2-yl)oxy]hexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
6-[(Oxan-2-yl)oxy]hexyl octanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield octanoic acid and 6-[(Oxan-2-yl)oxy]hexanol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, dry ether.
Transesterification: Alcohol, acid or base catalyst.
Major Products Formed
Hydrolysis: Octanoic acid and 6-[(Oxan-2-yl)oxy]hexanol.
Reduction: Octanol and 6-[(Oxan-2-yl)oxy]hexanol.
Transesterification: New ester and alcohol.
Scientific Research Applications
6-[(Oxan-2-yl)oxy]hexyl octanoate has various applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the formulation of perfumes and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 6-[(Oxan-2-yl)oxy]hexyl octanoate involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond is cleaved, releasing octanoic acid and 6-[(Oxan-2-yl)oxy]hexanol. These products can then participate in various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Hexyl octanoate: Similar ester structure but lacks the oxan-2-yl group.
Ethyl octanoate: Another ester with a shorter alkyl chain.
Methyl octanoate: Similar ester with a methyl group instead of a hexyl group.
Uniqueness
6-[(Oxan-2-yl)oxy]hexyl octanoate is unique due to the presence of the oxan-2-yl group, which can influence its chemical reactivity and interactions with biological molecules. This structural feature distinguishes it from other simple esters and can impart unique properties .
Properties
CAS No. |
106262-54-8 |
|---|---|
Molecular Formula |
C19H36O4 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
6-(oxan-2-yloxy)hexyl octanoate |
InChI |
InChI=1S/C19H36O4/c1-2-3-4-5-8-13-18(20)21-15-10-6-7-11-16-22-19-14-9-12-17-23-19/h19H,2-17H2,1H3 |
InChI Key |
UOIGCRREPVNBRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OCCCCCCOC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-ol](/img/structure/B14325361.png)




![1-Isothiocyanato-4-[2-(4-pentylcyclohexyl)ethyl]benzene](/img/structure/B14325394.png)
![1-[Bis(4-chlorophenyl)methyl]-1H-imidazole](/img/structure/B14325402.png)
![Methyl 3-{2-[(benzenesulfonyl)methyl]phenyl}propanoate](/img/structure/B14325406.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B14325411.png)


![Bis(aziridin-1-yl)-[2-(2-ethoxyethoxy)ethoxy]-sulfanylidene-lambda5-phosphane](/img/structure/B14325439.png)

